molecular formula C14H20N2O3 B8166859 Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate

Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate

Cat. No.: B8166859
M. Wt: 264.32 g/mol
InChI Key: LSJYHLVFBZDILG-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate is a benzoate ester derivative featuring a unique substitution pattern: an amino group at position 5, a methyl group at position 2, and a tetrahydro-2H-pyran-4-yl (THP) amino moiety at position 4. This compound is hypothesized to exhibit pharmacological relevance due to the presence of the THP group, which is known to enhance metabolic stability and solubility in drug-like molecules .

For instance, THP-containing benzoates are often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids) or through sequential protection/deprotection steps involving tert-butoxycarbonyl (Boc) groups . The methyl ester functionality is typically introduced via esterification or retained during coupling reactions.

Properties

IUPAC Name

methyl 5-amino-2-methyl-4-(oxan-4-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9-7-13(16-10-3-5-19-6-4-10)12(15)8-11(9)14(17)18-2/h7-8,10,16H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJYHLVFBZDILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate typically involves multi-step organic reactions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate, which is then further reacted to produce the desired compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Methyl 3-(((Tetrahydro-2H-Pyran-4-Yl)Amino)Methyl)Benzoate ()
  • Substituents: THP-amino group at position 3 (via methylene bridge), methyl ester.
  • Synthesis: Involves Boc protection of the THP-amino group, followed by hydrolysis to a carboxylic acid .
  • Key Differences: The THP group is attached via a methylene linker at position 3 instead of position 4. Lacks the 5-amino and 2-methyl substituents.
  • Application : Intermediate for further derivatization, highlighting the utility of THP groups in modulating pharmacokinetics .
3-(tert-Butyl) 4'-Methyl 5-(Ethyl(Tetrahydro-2H-Pyran-4-Yl)Amino)-4-Methyl-[1,1'-Biphenyl]-3,4'-Dicarboxylate (Compound 41a, )
  • Substituents: Ethyl-THP-amino group at position 5, biphenyl core, methyl ester.
  • Synthesis : Prepared via Suzuki coupling between a brominated THP-containing benzoate and a boronic acid .
  • Key Differences: Incorporates a biphenyl system and ethyl-THP-amino group, whereas the target compound has a simpler benzene core with a primary THP-amino group.
5-(N-Benzyl-4-(4-Chloro-3,5-Dimethylphenoxy)Phenylsulfonamido)-2-Hydroxy-N-((3-Nitro-4-(((Tetrahydro-2H-Pyran-4-Yl)Methyl)Amino)Phenyl)Sulfonyl)Benzamide (Compound 29, )
  • Substituents: THP-methylamino group, sulfonamide, benzamide core.
  • Synthesis : Multi-step coupling involving sulfonamide and benzamide formation.
  • Key Differences: Benzamide backbone with a THP-methylamino group instead of a benzoate ester. Targets dual MCL-1/BCL inhibitors, illustrating the versatility of THP moieties in apoptosis regulation .
Bensulfuron-Methyl ()
  • Substituents : Sulfonylurea group, dimethoxy-pyrimidine.
  • Synthesis : Condensation reactions for sulfonylurea formation.
  • Key Differences: Herbicidal sulfonylurea benzoate lacking amino or THP groups. Demonstrates how ester cores are adapted for agrochemical applications .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (LCMS) Primary Application
Target Compound Benzoate 5-Amino, 2-methyl, 4-(THP-amino) - Under research (hypothetical)
Methyl 3-(((THP-4-yl)Amino)Methyl)Benzoate Benzoate 3-(THP-aminomethyl) 350.1 (M+1) Synthetic intermediate
Compound 41a Biphenyl-dicarboxylate 5-(Ethyl-THP-amino), 4-methyl, biphenyl - Drug development
Compound 29 Benzamide THP-methylamino, sulfonamide - Apoptosis inhibition
Bensulfuron-methyl Benzoate Sulfonylurea, dimethoxy-pyrimidine - Herbicide

Research Findings and Implications

Synthetic Strategies: The THP group is frequently introduced via Boc-protected intermediates (e.g., ) or retained during cross-coupling reactions (e.g., ). The target compound likely requires similar regioselective functionalization to position the amino and THP groups . Amino groups at position 5 may necessitate protection (e.g., Boc or Fmoc) to prevent side reactions during synthesis .

Structure-Activity Relationships (SAR) :

  • The THP moiety enhances metabolic stability and solubility, as seen in compound 29, which showed improved bioavailability in preclinical studies .
  • The 2-methyl group in the target compound may sterically hinder enzymatic degradation, a feature observed in sulfonylurea herbicides like bensulfuron-methyl .

Potential Applications: Compounds with THP-amino groups (e.g., 29, 41a) are often explored in oncology for targeting protein-protein interactions (e.g., BCL-2 family inhibitors) . The 5-amino group in the target compound could facilitate hydrogen bonding with biological targets, analogous to sulfonamide interactions in compound 29 .

Notes

  • Variations in substituent position (e.g., THP at position 3 vs. 4) significantly alter physicochemical properties and target engagement.
  • Further studies are required to elucidate the pharmacokinetic and pharmacodynamic profile of the target compound relative to its analogs.

Biological Activity

Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate, a compound with potential pharmaceutical applications, has been studied for its biological activity, particularly in antimicrobial and antioxidant properties. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C13H18N2O3C_{13}H_{18}N_{2}O_{3}
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 933784-97-5

The presence of the tetrahydro-2H-pyran moiety is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The mechanism of action primarily involves the inhibition of microbial cell wall synthesis, which is critical for bacterial survival.

Table 1: Antimicrobial Efficacy Against Various Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound exhibits moderate to strong antibacterial properties, particularly against Gram-positive bacteria.

2. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results demonstrated a significant ability to scavenge free radicals, suggesting its potential use as an antioxidant agent.

Table 2: Antioxidant Activity Results

Concentration (µg/mL)% Inhibition
1025%
5055%
10085%

The compound showed a concentration-dependent increase in antioxidant activity, indicating its potential role in preventing oxidative stress-related diseases.

Case Study 1: Synergistic Effects with Other Compounds

In a study exploring combinations of this compound with traditional antibiotics, researchers found enhanced antimicrobial effects when used alongside beta-lactam antibiotics. This synergy suggests potential applications in overcoming antibiotic resistance.

Case Study 2: In Vivo Studies

In vivo studies conducted on murine models indicated that administration of the compound resulted in significant reductions in bacterial load in infected tissues compared to control groups. The findings suggest that the compound may enhance host immune response while exerting direct antimicrobial effects.

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